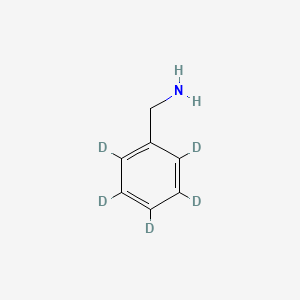

Benzyl-2,3,4,5,6-d5-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H9N |

|---|---|

Molecular Weight |

112.18 g/mol |

IUPAC Name |

(2,3,4,5,6-pentadeuteriophenyl)methanamine |

InChI |

InChI=1S/C7H9N/c8-6-7-4-2-1-3-5-7/h1-5H,6,8H2/i1D,2D,3D,4D,5D |

InChI Key |

WGQKYBSKWIADBV-RALIUCGRSA-N |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])CN)[2H])[2H] |

Canonical SMILES |

C1=CC=C(C=C1)CN |

Origin of Product |

United States |

Synthetic Methodologies for Benzyl 2,3,4,5,6 D5 Amine

Synthesis Pathways from Deuterated Precursors

Once a suitable perdeuterated aromatic precursor like benzene-d₆ or toluene-d₅ is obtained, the next stage involves chemically converting it into Benzyl-2,3,4,5,6-d5-amine. This requires the introduction of an aminomethyl group (-CH₂NH₂) onto the deuterated ring.

One common pathway involves the reduction of a deuterated benzyl (B1604629) cyanide (phenylacetonitrile-d5). smolecule.com

Halogenation : A deuterated precursor such as toluene-d8 can undergo free-radical bromination at the benzylic position to form benzyl-d7 bromide.

Cyanation : The resulting deuterated benzyl bromide is then reacted with a cyanide salt, such as sodium cyanide, to produce Benzyl-2,3,4,5,6-d5 cyanide. smolecule.com

Reduction : Finally, the nitrile group is reduced to a primary amine. This reduction can be achieved using various reagents, most commonly catalytic hydrogenation over palladium or nickel catalysts or with chemical reducing agents like lithium aluminum hydride (LiAlH₄). smolecule.com This final step yields the target molecule, Benzyl-2,3,4,5,6-d5-amine.

Another viable route is the reductive amination of a deuterated benzaldehyde.

Formylation : A deuterated benzene (benzene-d6) can be converted to benzaldehyde-d5 through methods like the Gattermann-Koch reaction or by lithiation followed by reaction with N,N-dimethylformamide (DMF).

Reductive Amination : The resulting benzaldehyde-d5 is reacted with an ammonia (B1221849) source (like ammonia or ammonium chloride) and a reducing agent (such as sodium borohydride or catalytic hydrogenation) in a one-pot reaction to form Benzyl-2,3,4,5,6-d5-amine. organic-chemistry.orghw.ac.uk

| Starting Material | Key Intermediate(s) | Final Step |

| Toluene-d8 | Benzyl-d7 bromide, Benzyl-2,3,4,5,6-d5 cyanide | Reduction of the nitrile group |

| Benzene-d6 | Benzaldehyde-d5 | Reductive amination |

These multi-step sequences, beginning with the fundamental process of H-D exchange on an aromatic ring, provide reliable pathways to the isotopically labeled target compound.

Preparation of Benzyl-2,3,4,5,6-d5-chloride and Deuterated Toluene Derivatives

The synthesis of the target compound often begins with the preparation of deuterated precursors, such as deuterated toluene and its subsequent conversion to a benzyl halide.

Deuterated Toluene Derivatives: Toluene-d8, a fully deuterated version of toluene, is a common starting material. One synthetic method involves the reaction of penta-halogenated toluene with a deuterated reagent in the presence of a catalyst. google.com Another approach to create specifically deuterated toluene, such as C₆H₅CD₃, involves the reaction of phenyllithium with deuterated methyl bromide (CD₃Br). osti.gov The synthesis of toluene-α-d3 has also been reported from benzotrichloride using zinc and acetic acid-d as the dechlorinating agent. cdnsciencepub.com These deuterated toluenes can then be functionalized. For instance, d4-deferasirox, an isotopomer of an iron chelator, was synthesized from toluene-d8. sigmaaldrich.com

Benzyl-2,3,4,5,6-d5-chloride Preparation: Once a suitable deuterated toluene (in this case, toluene-d5 on the phenyl ring) is obtained, it can be converted to the corresponding benzyl chloride. General methods for synthesizing benzyl chlorides include the reaction of benzyl alcohol with hydrochloric acid or other chlorinating agents like sulfur oxychloride. google.comchemicalbook.comyoutube.com Another common industrial method is the chlorination of toluene. google.com For the deuterated analogue, the reaction of benzyl-d5-alcohol with a chlorinating agent would yield Benzyl-2,3,4,5,6-d5-chloride. This intermediate is a key building block for introducing the deuterated benzyl group.

Nucleophilic Substitution Reactions in Deuterated Benzyl Systems

Benzyl-2,3,4,5,6-d5-amine can be synthesized via nucleophilic substitution, where an amine source acts as the nucleophile, displacing the chloride from Benzyl-2,3,4,5,6-d5-chloride. Benzylic halides are highly reactive towards nucleophilic substitution. ucalgary.ca

The reaction can proceed through either an Sₙ1 or Sₙ2 mechanism. Primary benzylic halides typically favor the Sₙ2 pathway. ucalgary.ca The presence of deuterium (B1214612) on the aromatic ring is not expected to significantly alter the primary reaction mechanism, which is centered on the benzylic carbon. However, secondary α-deuterium kinetic isotope effects can be used to study the transition-state structure of these reactions. acs.org For example, the reaction of benzyl- and diphenylmethyl-phosphonamidic chlorides with amines has been studied, showing competition between Sₙ2(P) and elimination-addition mechanisms, where deuterated amines were used to probe the reaction pathway. rsc.org The direct reaction of Benzyl-2,3,4,5,6-d5-chloride with ammonia or a suitable nitrogen nucleophile would yield the target amine.

Reductive Amination Strategies for Deuterated Amines

Reductive amination is a powerful and versatile method for synthesizing amines, including isotopically labeled ones. organic-chemistry.org This strategy typically involves the reaction of a carbonyl compound with an amine to form an imine or enamine, which is then reduced. To produce Benzyl-2,3,4,5,6-d5-amine, one would start with benzaldehyde-2,3,4,5,6-d5 and react it with an ammonia source.

Reductive Deuteration of Oximes Utilizing Deuterium Sources

A significant strategy for preparing α-deuterated primary amines involves the reductive deuteration of oximes. nih.govacs.org This method uses a single-electron-transfer (SET) process with samarium(II) iodide (SmI₂) as the electron donor and deuterium oxide (D₂O) as the deuterium source. acs.orgacs.org The reaction is notable for its high efficiency, excellent deuterium incorporation (>95%), and broad functional group tolerance. nih.govacs.orgresearchgate.net Both ketoximes and aldoximes can be converted to their corresponding α-deuterated amines under mild conditions. acs.org This approach avoids byproducts like those from Beckman rearrangement that can occur with metal hydride reagents. acs.org

General Procedure for Reductive Deuteration of Oximes by SmI₂–D₂O: A solution of the oxime in THF is added to a mixture of samarium(II) iodide and deuterium oxide at room temperature under an inert atmosphere. acs.orgacs.org After a short reaction time, the excess SmI₂ is quenched, and the product is isolated. acs.orgacs.org

| Substrate Type | Reagents | Deuterium Incorporation | Reference |

| Aromatic & Aliphatic Oximes | SmI₂, D₂O, THF | >95% | nih.govacs.orgacs.org |

Reductive Amination with Deuterium Sources (e.g., D₂O)

Direct reductive amination using a deuterium source is another key strategy. This can involve the reduction of various nitrogen-containing functional groups where deuterium is incorporated during the reduction step.

From Nitriles: A single-electron transfer reductive deuteration of nitriles using SmI₂ and D₂O has been developed to synthesize valuable α,α-dideuterio amines. This method works for both aromatic and aliphatic nitriles, featuring high deuterium incorporation and good functional group tolerance. researchgate.net

From Thioamides: An efficient and highly chemoselective SET reductive deuteration of thioamides with SmI₂ and D₂O produces α,α-dideuterio amines. This method is advantageous as it avoids alcohol byproducts and is compatible with many sensitive functional groups. organic-chemistry.org

From Aldehydes: A protocol for the formyl-selective deuteration of aldehydes using D₂O has been developed, which can then be used in reductive amination to produce deuterated amines. nih.gov

Advanced and Divergent Synthetic Approaches for Deuterated Amines

Modern synthetic chemistry offers advanced and versatile methods for preparing selectively deuterated amines, moving beyond classical approaches.

One such divergent, metal-free synthesis allows for selective deuteration at the α and/or β positions of amines. nih.gov This method involves treating readily available ynamides with a mixture of triflic acid and triethylsilane, which can be deuterated or not, to achieve the desired labeling pattern. The reaction proceeds through a domino keteniminium/iminium activation sequence, offering high levels of deuterium incorporation. nih.gov

Another advanced method is a calcium-HFIP-mediated site-selective reductive deutero-amination of α-oxo-carbonyl compounds. nih.gov Using a d2-Hantzsch ester as the deuterium source, this reaction achieves over 99% deuteration and is compatible with a wide range of substrates, including amino acids and peptides. nih.gov

Metal-Free Deuteration Methods

The development of metal-free deuteration methods is driven by the need for more environmentally friendly and cost-effective syntheses that avoid residual metal contamination.

An electrochemical process provides an environmentally friendly and highly efficient synthesis of α-deuterated amines using D₂O as the deuterium source without any external metal catalysts or reductants. acs.org This method is applicable to various imines, affording the desired products in high yields and with high deuterium incorporation. The proposed mechanism involves the formation of a carbanion species followed by deuterium atom transfer from D₂O. acs.org

Another metal-free approach involves the use of synergistic visible-light polyoxometalate-facilitated hydrogen atom transfer (HAT) and thiol catalysis for the selective deuteration of aldehydes at the formyl C-H bond with D₂O. nih.gov These deuterated aldehydes are then versatile precursors for synthesizing deuterated amines via subsequent reductive amination. nih.gov

| Method | Deuterium Source | Key Features | Reference |

| Electrochemical Reduction of Imines | D₂O | Metal-free, no external reductants, high efficiency | acs.org |

| Ynamide Reduction | Deuterated triflic acid or triethylsilane | Metal-free, divergent (α and/or β deuteration) | nih.gov |

| Synergistic Photoredox/Thiol Catalysis | D₂O | Metal-free, selective deuteration of aldehyde precursors | nih.gov |

Stereoselective Deuteration Techniques

While stereoselectivity is a critical consideration in the deuteration of chiral molecules or at prochiral centers, the term is not directly applicable to the deuteration of the planar aromatic ring in the synthesis of Benzyl-2,3,4,5,6-d5-amine. The focus in this context is on regioselectivity—ensuring the precise placement of deuterium atoms on the specified carbons of the benzene ring.

The synthesis of Benzyl-2,3,4,5,6-d5-amine typically begins with a deuterated precursor, such as benzene-d6. One common route involves the bromination of benzene-d6 to produce bromobenzene-d5. smolecule.com This intermediate can then be used in subsequent steps to build the benzylamine (B48309) structure. For instance, the conversion of a deuterated benzyl cyanide is a key step. smolecule.com Catalytic hydrogenation of benzyl-2,3,4,5,6-d5 cyanide, often over a palladium or nickel catalyst, yields the desired Benzyl-2,3,4,5,6-d5-amine. smolecule.com This reduction specifically targets the nitrile group without affecting the deuterium atoms on the aromatic ring. smolecule.com

Alternative strategies for creating selectively deuterated amines often involve the reduction of ynamides. rsc.orgnih.gov By treating ynamides with a combination of triflic acid and triethylsilane, which can be deuterated, a range of amines can be produced with high levels of deuterium incorporation. rsc.orgnih.gov This method offers versatility in introducing deuterium at specific positions, such as the α and/or β carbons relative to the nitrogen atom. nih.gov

Another modern approach involves an organophotocatalytic α-deuteration of unprotected primary amines through a hydrogen/deuterium exchange with deuterium oxide (D₂O). rsc.org This method is valued for its mild reaction conditions and use of an inexpensive deuterium source. rsc.org However, for aromatic deuteration as in Benzyl-2,3,4,5,6-d5-amine, the synthesis relies on building the molecule from an already deuterated aromatic ring.

Purification and Isolation Techniques for Deuterated Amine Products

The purification of amine compounds, including their deuterated analogues, presents unique challenges due to the basic nature of the amine functional group. This basicity can lead to strong interactions with acidic stationary phases like silica gel, which is commonly used in column chromatography.

Standard purification methods often require modification to achieve efficient separation and recovery of the target amine. One common strategy is to add a competing amine, such as triethylamine, to the mobile phase. biotage.com This additive helps to minimize the strong binding of the desired amine product to the acidic silanol groups on the silica surface. biotage.com

An alternative and often more effective approach is the use of an amine-functionalized stationary phase. biotage.com These modified supports, such as amine-functionalized silica, mask the acidic silanols and reduce the strong acid-base interactions that can impede successful purification. biotage.com This allows for elution with simpler and less aggressive solvent systems, for example, a hexane/ethyl acetate gradient. biotage.com

For isotopically labeled compounds, including deuterated amines, ion-exchange chromatography is another powerful purification technique. nih.gov This method separates molecules based on their charge and can be highly effective for isolating basic compounds like amines from non-basic impurities. Following chromatographic separation, the identity and isotopic purity of Benzyl-2,3,4,5,6-d5-amine are typically confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry. epj-conferences.org

The table below summarizes the key purification techniques discussed:

| Purification Technique | Principle of Separation | Application to Deuterated Amines | Key Considerations |

| Silica Gel Chromatography with Amine Additive | Adsorption chromatography | A common method where a competing base (e.g., triethylamine) is added to the mobile phase to reduce tailing and improve elution. | The choice of additive and its concentration need to be optimized. |

| Amine-Functionalized Silica Chromatography | Normal-phase chromatography | Utilizes a stationary phase where amine groups are bonded to the silica, minimizing interaction with the basic amine product. | Often provides better separation and requires simpler mobile phases compared to standard silica gel. biotage.com |

| Ion-Exchange Chromatography | Separation based on charge | Highly effective for separating basic amines from neutral or acidic impurities. nih.gov | The choice of ion-exchange resin and buffer conditions are critical for successful separation. |

Analytical and Spectroscopic Characterization in Research

Validation of Deuterium (B1214612) Incorporation and Isotopic Purity

The primary analytical goal for any deuterated compound is to confirm that the deuterium atoms are present in the correct positions and at the specified enrichment level. This validation is crucial as isotopic purity directly impacts the reliability of data generated in studies using these labeled molecules. The combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) provides a comprehensive assessment of these parameters.

NMR spectroscopy is a powerful, non-destructive technique for determining the structural and isotopic properties of deuterated compounds. By analyzing the magnetic properties of atomic nuclei, NMR can provide precise information on the location and quantity of deuterium atoms within a molecule. For highly deuterated compounds, where proton signals are significantly diminished, Deuterium NMR (²H NMR) becomes an appealing alternative for structure verification and enrichment determination. mpg.de

In the ¹H NMR spectrum of Benzyl-2,3,4,5,6-d5-amine, the most notable feature is the significant reduction or near absence of signals in the aromatic region (typically ~7.2-7.4 ppm for the unlabeled compound). hmdb.carsc.org The primary purpose of ¹H NMR in this context is to quantify the small signals from any remaining, non-deuterated sites (residual protium). By integrating the area of these residual aromatic signals and comparing it to the integration of a stable, non-deuterated internal standard or the compound's own non-deuterated methylene (B1212753) (-CH₂-) protons, the percentage of deuterium incorporation can be accurately calculated. The signals for the benzylic methylene protons (-CH₂-) and the amine protons (-NH₂) remain, providing reference points for chemical shift and concentration.

Table 1: Expected ¹H NMR Spectral Data for Benzyl-2,3,4,5,6-d5-amine

| Chemical Shift (δ) ppm | Multiplicity | Assignment | Notes |

| ~7.3 | Multiplet | Residual Ar-H | Signal intensity is very low, corresponding to isotopic impurity. |

| ~3.8 | Singlet | -CH ₂-NH₂ | Benzylic protons. |

| ~1.4 | Singlet (broad) | -CH₂-NH ₂ | Amine protons; chemical shift can vary with solvent and concentration. |

Deuterium NMR (²H NMR) directly observes the deuterium nuclei, offering a clear picture of deuterium distribution and confirming the locations of isotopic labeling. mpg.de The chemical shift range in ²H NMR is analogous to that of ¹H NMR, allowing for straightforward spectral interpretation. rsc.org For Benzyl-2,3,4,5,6-d5-amine, the ²H NMR spectrum would be expected to show a prominent signal in the aromatic region, corresponding to the C-D bonds of the phenyl ring. This confirms that deuteration has occurred at the desired positions. rsc.org The integration of this signal, when compared to a deuterated standard of known concentration, can be used to quantify the isotopic enrichment.

Table 2: Expected ²H NMR Spectral Data for Benzyl-2,3,4,5,6-d5-amine

| Chemical Shift (δ) ppm | Assignment | Notes |

| ~7.3 | Ar-D | Confirms deuterium incorporation on the aromatic ring. |

Mass spectrometry is an essential technique for determining the molecular weight of a compound and analyzing the distribution of its isotopologues (molecules that differ only in their isotopic composition). This allows for a direct measurement of the success of the deuteration process and the isotopic purity of the sample.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to within a few parts per million (ppm). This precision allows for the unambiguous determination of a molecule's elemental formula. For Benzyl-2,3,4,5,6-d5-amine, HRMS is used to confirm the presence of the five deuterium atoms by comparing the measured exact mass to the calculated theoretical mass. The mass of deuterium (2.01410 u) is slightly more than twice the mass of protium (B1232500) (1.00783 u), and this small difference is readily detected by HRMS, distinguishing a deuterated compound from one with, for example, a different number of carbon atoms that might have a similar nominal mass.

Table 3: Theoretical Exact Mass Calculation for HRMS

| Species | Chemical Formula | Theoretical Exact Mass (m/z) |

| Benzylamine (B48309) [M+H]⁺ | C₇H₁₀N⁺ | 108.0813 |

| Benzyl-2,3,4,5,6-d5-amine [M+H]⁺ | C₇H₅D₅N⁺ | 113.1128 |

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly useful for analyzing the isotopic distribution of a sample. nih.gov The mass spectrum will show a cluster of peaks centered around the molecular ion of the desired deuterated compound. For a high-purity sample of Benzyl-2,3,4,5,6-d5-amine, the most abundant peak (the base peak) in the cluster will correspond to the molecule containing five deuterium atoms (d5). The intensities of the adjacent peaks (e.g., d0, d1, d2, d3, d4) represent the relative abundance of molecules with fewer than five deuterium atoms. By analyzing the relative intensities of these peaks, the isotopic purity and the distribution of isotopologues can be precisely determined. smolecule.com

Table 4: Illustrative Isotopic Distribution for High-Purity Benzyl-2,3,4,5,6-d5-amine by ESI-MS

| Isotopologue | Description | Expected Relative Abundance |

| d0 | Unlabeled Benzylamine | < 0.1% |

| d1 | Benzylamine with 1 Deuterium | < 0.1% |

| d2 | Benzylamine with 2 Deuteriums | < 0.5% |

| d3 | Benzylamine with 3 Deuteriums | < 1.0% |

| d4 | Benzylamine with 4 Deuteriums | ~2.0% |

| d5 | Benzyl-2,3,4,5,6-d5-amine | > 96.0% |

Mass Spectrometry (MS) for Isotopic Profile Determination

Spectroscopic Applications in Structural Elucidation and Reaction Monitoring

The isotopic labeling of molecules provides a powerful tool for chemists to probe molecular structure and monitor the progress of chemical reactions. Benzyl-2,3,4,5,6-d5-amine, a deuterated isotopologue of benzylamine, is particularly valuable in spectroscopic studies due to the unique nuclear properties of deuterium. Its application in Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) allows for the simplification of complex spectra and provides detailed insights into reaction mechanisms and molecular interactions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone of chemical analysis, offering detailed information about the structure, dynamics, and environment of molecules. The substitution of hydrogen with its isotope, deuterium, in Benzyl-2,3,4,5,6-d5-amine introduces significant advantages in various NMR experiments.

One of the most immediate benefits of using deuterated compounds in ¹H NMR spectroscopy is the simplification of complex spectra. pharmatutor.org Protons (¹H) have a nuclear spin of ½ and are NMR active, leading to signals in the spectrum. When protons are close to each other, their magnetic fields interact, causing the signals to split into multiplets. This phenomenon, known as spin-spin coupling, can make spectra crowded and difficult to interpret, especially in the aromatic region where multiple protons with similar chemical shifts couple to each other.

In Benzyl-2,3,4,5,6-d5-amine, the five protons on the phenyl ring are replaced by deuterium atoms. Deuterium (²H or D) has a nuclear spin of 1 and a much smaller magnetic moment than a proton. pharmatutor.org As a result, it absorbs at a different frequency and does not appear in a standard ¹H NMR spectrum. pharmatutor.orgstudymind.co.uk Furthermore, the coupling between deuterium and a neighboring proton is very small and typically not resolved. pharmatutor.org

This substitution effectively "removes" the aromatic signals from the ¹H NMR spectrum of benzylamine. A standard ¹H NMR spectrum of benzylamine would show complex multiplets for the aromatic protons. In contrast, the spectrum of Benzyl-2,3,4,5,6-d5-amine is significantly simplified, primarily showing signals for the methylene (-CH₂) and amine (-NH₂) protons. This simplification eliminates signal overlap, making it easier to study the chemical environment and interactions of the remaining protons. pharmatutor.org

| Proton Environment | Expected ¹H NMR Spectrum of Benzylamine | Expected ¹H NMR Spectrum of Benzyl-2,3,4,5,6-d5-amine | Rationale for Simplification |

| Aromatic (C₆H₅) | Complex multiplet | Absent | Replacement of protons with deuterium, which is not detected in ¹H NMR. pharmatutor.orgstudymind.co.uk |

| Methylene (CH₂) | Singlet (or triplet if coupled to NH₂) | Singlet (or triplet if coupled to NH₂) | Signal remains, but is free from overlap with aromatic signals. |

| Amine (NH₂) | Broad singlet | Broad singlet | Signal remains; its appearance can be affected by exchange with solvents. studymind.co.uk |

The simplification of the proton spectrum in Benzyl-2,3,4,5,6-d5-amine also benefits heteronuclear NMR techniques like ¹³C-NMR and ¹⁵N-NMR. In these experiments, the signals from carbon-13 or nitrogen-15 (B135050) nuclei are observed. While direct detection of these isotopes is less sensitive than for protons, techniques like INEPT (Insensitive Nuclei Enhanced by Polarization Transfer) or HMBC (Heteronuclear Multiple Bond Correlation) use couplings between protons and the heteroatoms to enhance sensitivity and provide structural information. rsc.orgrsc.org

By replacing the aromatic protons with deuterium, the ¹H spectrum is decluttered, which can simplify the analysis of 2D correlation spectra such as HMQC (Heteronuclear Multiple Quantum Coherence) or HMBC. These spectra correlate proton signals with the signals of directly bonded (HMQC) or long-range coupled (HMBC) carbons or nitrogens. rsc.orgugm.ac.id With fewer proton signals in the aromatic region, the cross-peaks in these 2D spectra are more clearly resolved, facilitating the unambiguous assignment of ¹³C and ¹⁵N chemical shifts.

For instance, in a ¹H-¹⁵N HMBC experiment on Benzyl-2,3,4,5,6-d5-amine, the correlation between the methylene protons and the nitrogen atom can be observed without potential interference or overlap from correlations involving the aromatic protons, which would be present in the non-deuterated analogue. rsc.org This is particularly useful when studying the electronic environment of the nitrogen atom in different chemical processes or interactions.

| NMR Technique | Application with Benzyl-2,3,4,5,6-d5-amine | Advantage of Deuteration |

| ¹³C-NMR | Assignment of carbon signals, especially the methylene carbon (CH₂) and the deuterated aromatic carbons (CD). | Reduced complexity in proton-coupled ¹³C spectra. Clearer 2D ¹H-¹³C correlation maps (HMQC, HMBC) due to fewer proton signals. ugm.ac.id |

| ¹⁵N-NMR | Probing the electronic environment of the nitrogen atom. | Enhanced resolution in ¹H-¹⁵N correlation spectra allows for precise measurement of nitrogen chemical shifts and coupling constants. rsc.orgresearchgate.net |

Diffusion-Ordered Spectroscopy (DOSY) is a powerful NMR technique that separates the signals of different chemical species in a mixture based on their translational diffusion coefficients. manchester.ac.ukucsb.edu The diffusion coefficient is related to the size and shape of a molecule according to the Stokes-Einstein equation. u-tokyo.ac.jp A DOSY experiment generates a 2D spectrum with chemical shifts on one axis and diffusion coefficients on the other, effectively acting as a form of "NMR chromatography." u-tokyo.ac.jp

Using Benzyl-2,3,4,5,6-d5-amine in DOSY experiments can be advantageous, particularly in complex mixtures or when studying intermolecular interactions. The simplified ¹H spectrum makes it easier to track the signals corresponding to the deuterated amine without overlap from other aromatic species. manchester.ac.uk

For example, if Benzyl-2,3,4,5,6-d5-amine is involved in a host-guest interaction (e.g., binding to a cyclodextrin), its diffusion rate will decrease upon forming a larger complex. core.ac.uk The DOSY experiment would show the signals of the amine shifting to a lower diffusion coefficient value, allowing for the characterization of the binding event and even the determination of binding constants. core.ac.uk The absence of interfering aromatic proton signals ensures that the diffusion coefficients of the methylene and amine protons can be measured accurately.

| Molecular State | Expected Diffusion Coefficient (D) | Rationale |

| Free Benzyl-2,3,4,5,6-d5-amine | Higher D value | Smaller molecular size, faster diffusion in solution. jhu.edu |

| Bound Benzyl-2,3,4,5,6-d5-amine (in a complex) | Lower D value | Larger effective hydrodynamic radius, slower diffusion. core.ac.uk |

| Fast Exchange between Free and Bound States | Weighted average D value | If the binding and unbinding are rapid on the NMR timescale, a single, averaged diffusion coefficient is observed. u-tokyo.ac.jp |

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of compounds and to deduce their structure by analyzing their fragmentation patterns.

The use of isotopically labeled compounds like Benzyl-2,3,4,5,6-d5-amine is a classic strategy in mass spectrometry to unravel complex fragmentation mechanisms. nih.govresearchgate.net When a molecule is ionized in a mass spectrometer, it often breaks apart into smaller, charged fragments. The pattern of these fragments is a fingerprint of the molecule's structure.

By replacing five hydrogen atoms with deuterium, the molecular weight of benzylamine increases by five mass units (from 107 for C₇H₉N to 112 for C₇H₄D₅N). This mass shift is carried through to any fragment ions that retain the deuterated phenyl ring. By comparing the mass spectrum of the deuterated compound with its non-deuterated counterpart, researchers can determine precisely which parts of the molecule are lost or retained in each fragmentation step. nih.gov

For example, a common fragmentation pathway for protonated benzylamines involves the loss of ammonia (B1221849) (NH₃). nih.gov Deuterium labeling experiments have been crucial in confirming the mechanism of this process. It was shown that for some benzylamines, the extra proton required for the elimination of ammonia originates from the ortho positions of the phenyl ring, not from the benzylic methylene group. nih.govresearchgate.net In the case of Benzyl-2,3,4,5,6-d5-amine, observing the loss of deuterated ammonia (e.g., NHD₂) or tracking the deuterium atoms in the resulting fragment ions provides direct evidence for specific hydrogen/deuterium transfer steps within the fragmentation process. researchgate.net Another key fragment is the benzyl (B1604629) cation, which would appear at m/z 91 for benzylamine, but at m/z 96 for the d5-labeled version, confirming the retention of the deuterated ring. researchgate.net

| Ion/Fragment | Expected m/z for Benzylamine (C₇H₉N) | Expected m/z for Benzyl-2,3,4,5,6-d5-amine (C₇H₄D₅N) | Information Gained from Shift |

| Molecular Ion [M]⁺˙ | 107 | 112 | Confirms the incorporation of five deuterium atoms. |

| Protonated Molecule [M+H]⁺ | 108 | 113 | Base peak in many soft ionization techniques. |

| Benzyl Cation [C₆H₅CH₂]⁺ | 91 | 96 | Indicates the fragment retains the phenyl ring with its five deuterium atoms. researchgate.net |

| Tropylium (B1234903) Ion [C₇H₇]⁺ | 91 | 96 | Often formed via rearrangement of the benzyl cation; the mass shift shows the deuterium atoms are retained. |

| Fragment from NH₃ loss [M+H - NH₃]⁺ | 91 | 96 | Confirms the loss of the amine group and retention of the deuterated ring. nih.govnih.gov |

Isotope Effects in Mass Spectrometry Ionization and Dissociation

The analysis of Benzyl-2,3,4,5,6-d5-amine by mass spectrometry reveals significant isotope effects, particularly in the ionization and subsequent collision-induced dissociation (CID) pathways. These effects are best understood by comparing its fragmentation pattern to that of its unlabeled counterpart, benzylamine. The five deuterium atoms on the phenyl ring (D5) increase the mass of the molecular ion and any fragments containing the phenyl group, providing a powerful tool for elucidating fragmentation mechanisms.

Under typical electron ionization (EI) or electrospray ionization (ESI), the molecular ion of Benzyl-2,3,4,5,6-d5-amine ([M]+• or [M+H]+) is observed at a higher mass-to-charge ratio (m/z) compared to benzylamine, corresponding to the mass difference of five deuterium atoms. For instance, the molecular weight of benzylamine (C7H9N) is approximately 107.15 g/mol , while that of Benzyl-2,3,4,5,6-d5-amine (C7H4D5N) is approximately 112.18 g/mol .

The primary fragmentation pathways of protonated benzylamines have been investigated using deuterium labeling. nih.govresearchgate.net One of the most notable fragmentation reactions for protonated benzylamine is the loss of ammonia (NH3). Studies have confirmed that this process involves the transfer of a proton from the aromatic ring, specifically from an ortho position, to the amino group, followed by the cleavage of the C-N bond. nih.govresearchgate.net

In the case of protonated Benzyl-2,3,4,5,6-d5-amine, this mechanism would involve the transfer of a deuteron (B1233211) (D+) from one of the ortho positions (C2 or C6) to the amine nitrogen. This leads to the loss of NHD2, a neutral molecule with a mass of 18 amu. This is a key difference from unlabeled benzylamine, which loses NH3 (17 amu).

Key fragmentation pathways and the resulting isotope effects are summarized below:

Formation of the Benzyl Cation : A common fragmentation pathway is the cleavage of the C-N bond to form a benzyl cation. nih.govresearchgate.net

For benzylamine, this produces the tropylium ion at m/z 91.

For Benzyl-2,3,4,5,6-d5-amine, this fragmentation results in a deuterated benzyl cation (C6D5CH2+) at m/z 96. The 5-dalton shift is a clear indicator of the retention of the deuterated phenyl ring in this fragment.

Loss of Ammonia/Deuterated Ammonia : As described, the loss of ammonia from the protonated molecule is a diagnostic fragmentation.

Protonated benzylamine ([C7H9NH]+, m/z 108) loses NH3 to form an ion at m/z 91.

Protonated Benzyl-2,3,4,5,6-d5-amine ([C7H4D5NH]+, m/z 113) can lose a molecule of deuterated ammonia. Isotope-labeling experiments have shown that a proton (or deuteron) from the ortho-position of the phenyl ring is transferred to the nitrogen atom before the loss of ammonia. nih.govresearchgate.net This results in the formation of a benzylbenzyl cation.

These distinct mass shifts allow researchers to trace the atoms through complex rearrangement and dissociation processes, confirming mechanistic proposals that would otherwise be difficult to verify. researchgate.net

| Fragment Ion | Benzylamine (m/z) | Benzyl-2,3,4,5,6-d5-amine (m/z) | Mass Shift (Δm/z) | Notes |

|---|---|---|---|---|

| [M]+• (Molecular Ion) | 107 | 112 | +5 | Represents the intact molecule with one electron removed. |

| [M+H]+ (Protonated Molecule) | 108 | 113 | +5 | Commonly observed in ESI. |

| [M-H]+ | 106 | 110 or 111 | +4 or +5 | Loss of H from CH2 or D from the ring. |

| [C7H5D5]+ / [C7H10]+ (Tropylium ion) | 91 | 96 | +5 | Result of C-N bond cleavage. nih.gov |

Mechanistic and Kinetic Investigations Utilizing Benzyl 2,3,4,5,6 D5 Amine

Application in Kinetic Isotope Effect (KIE) Studies

Kinetic Isotope Effect (KIE) studies are a cornerstone of mechanistic chemistry, and Benzyl-2,3,4,5,6-d5-amine is a key substrate in these investigations. The KIE is the ratio of the rate constant of a reaction using a reactant with a lighter isotope (kH) to the rate constant of the same reaction with a heavier isotope (kD). This ratio can provide profound insights into the reaction mechanism. libretexts.org

Elucidation of Rate-Determining Steps in Organic Reactions

The magnitude of the KIE is particularly informative for identifying the rate-determining step of a reaction. A primary KIE, where the isotopically substituted bond is broken in the rate-determining step, is typically greater than 1. libretexts.org This is because the bond to the heavier isotope (deuterium) has a lower zero-point energy and is therefore stronger, leading to a slower reaction rate.

For instance, in the oxidation of substituted benzylamines by cetyltrimethylammonium permanganate (B83412), the use of deuterated benzylamine (B48309) (PhCD2NH2) resulted in a substantial kinetic isotope effect (kH/kD = 5.60 at 293 K). researchgate.net This large value strongly indicates that the cleavage of an α-C-H bond is involved in the rate-determining step of the reaction. researchgate.net Similarly, in the permanganate oxidation of benzylamine, a deuterium (B1214612) isotope effect (kH/kD) of 7.0 was observed between pH 8 and 10.7, confirming that hydrogen transfer from benzylamine to permanganate is the rate-determining step. ubc.ca

Differentiation Between Primary and Secondary Kinetic Isotope Effects

Kinetic isotope effects are categorized as either primary or secondary. A primary KIE occurs when the bond to the isotopically labeled atom is broken or formed in the rate-determining step. libretexts.org Secondary KIEs are observed when the isotopic substitution is at a position adjacent to the reacting center and the bond to the isotope is not broken. researchgate.net

In the context of Benzyl-2,3,4,5,6-d5-amine, the deuterium substitution is on the aromatic ring, not on the benzylic carbon or the amine group where bond cleavage often occurs in reactions of benzylamine. Therefore, any observed KIE would typically be a secondary KIE. Secondary KIEs are generally smaller than primary KIEs and can be either "normal" (kH/kD > 1) or "inverse" (kH/kD < 1). psgcas.ac.inchemeurope.com

For example, in the nucleophilic addition of benzylamines to benzylidene-1,3-indandiones, the use of deuterated benzylamines (XC6H4CH2ND2) resulted in normal kinetic isotope effects (kH/kD > 1.0). nih.gov However, these values were smaller than those observed for other similar reactions, suggesting a looser bond formation in the transition state. nih.gov In another study on the aminolysis of aryl propanedithioates with deuterated benzylamines (XC6H4CH2ND2), the observed kH/kD values were between 1.0 and 1.8. researchgate.net

| Reaction | Type of KIE | kH/kD Value | Implication |

| Oxidation of benzylamines by cetyltrimethylammonium permanganate researchgate.net | Primary | 5.60 | C-H bond cleavage is in the rate-determining step. |

| Permanganate oxidation of benzylamine ubc.ca | Primary | 7.0 | Hydrogen transfer is the rate-determining step. |

| Rh(II)-catalyzed C–H alkylation of benzylamines nih.govrsc.org | Secondary | 1.02 | C-H activation is not the rate-determining step. |

| Nucleophilic addition to benzylidene-1,3-indandiones nih.gov | Secondary | > 1.0 | Indicates a looser bond formation in the transition state. |

| Aminolysis of aryl propanedithioates researchgate.net | Secondary | 1.0 - 1.8 | Suggests proton transfer occurs concurrently with leaving group departure. |

Quantum Mechanical Tunneling Effects in KIE Interpretation

In some reactions, particularly those involving the transfer of a light particle like a proton or hydrogen atom, quantum mechanical tunneling can play a significant role. chemistryviews.orgazoquantum.comuibk.ac.at Tunneling occurs when a particle passes through an energy barrier rather than going over it, a phenomenon not predicted by classical mechanics. chemistryviews.org The probability of tunneling is highly dependent on the mass of the particle, with lighter particles tunneling more readily.

The occurrence of tunneling can lead to unusually large KIEs, especially at low temperatures. princeton.edu For instance, if the observed kH/kD is significantly larger than the semi-classical limit (around 7-8 for C-H/C-D bonds), it is a strong indication of tunneling. libretexts.org It is now widely accepted that many enzyme-catalyzed reactions involving C-H bond cleavage occur through quantum mechanical tunneling. nih.gov While specific studies on Benzyl-2,3,4,5,6-d5-amine and quantum tunneling are not prevalent in the provided search results, the principles of KIE interpretation in the context of tunneling are broadly applicable. The study of temperature dependence of KIEs is a key method to probe for tunneling; a KIE that becomes much larger at lower temperatures is a classic sign of this quantum effect. nih.gov

Tracing Reaction Pathways and Intermediates

Isotopic labeling with compounds like Benzyl-2,3,4,5,6-d5-amine is an invaluable technique for tracing the fate of atoms and fragments through a reaction sequence, thereby elucidating the reaction pathway and identifying intermediates.

Isotopic Labeling for Atom Tracking in Reaction Mechanisms

By replacing specific hydrogen atoms with deuterium, chemists can follow the position of these labels in the products of a reaction using techniques like mass spectrometry and NMR spectroscopy. researchgate.net This allows for the unambiguous determination of which atoms have moved and where they have relocated, providing direct evidence for proposed mechanistic steps.

For example, the unique isotopic signature provided by the deuterium atoms in Benzyl-2,3,4,5,6-d5-amine allows researchers to trace reaction mechanisms and differentiate between various possible reaction pathways with high precision. This method is crucial in complex reactions where multiple rearrangements or transfers are possible.

Study of Proton Transfer and Exchange Mechanisms

Benzyl-2,3,4,5,6-d5-amine and related deuterated amines are instrumental in studying proton transfer and exchange mechanisms. cdnsciencepub.com In reactions where a proton is transferred, substituting deuterium for hydrogen at the transfer site or nearby can significantly alter the reaction rate, as seen in KIE studies.

Enzyme Mechanism Elucidation Using Deuterated Substrates

The use of deuterated substrates like Benzyl-2,3,4,5,6-d5-amine is a cornerstone of modern enzymology. By comparing the reaction rates of the deuterated and non-deuterated (light) substrates, scientists can infer whether the breaking of a specific C-H bond is the slowest step in the reaction sequence. chemeurope.comprinceton.edu A significant difference in these rates, known as a primary kinetic isotope effect, provides strong evidence for the involvement of that bond in the rate-determining step. chemeurope.comprinceton.edu

Amine oxidases, including benzylamine oxidase and monoamine oxidase A (MAO A), are crucial enzymes in the metabolism of amine neurotransmitters. nih.govmdpi.com Mechanistic studies on these enzymes have extensively utilized deuterated substrates to understand the process of oxidative deamination. nih.govresearchgate.net

Research on monoamine oxidase A has shown that the rate-limiting step in the decomposition of amines like benzylamine is the transfer of a hydride anion (a proton and two electrons) from the substrate's α-CH2 group to the flavin cofactor of the enzyme. researchgate.net Studies using α,α-dideutero-benzylamine have demonstrated significant deuterium kinetic isotope effects, with values ranging from 5 to 10, indicating that the cleavage of the α-C-H bond is indeed the slowest step in the catalytic process. nih.govresearchgate.net

Computational and experimental studies support a hydride transfer mechanism for MAO-based enzymes. researchgate.net The binding of the benzylamine substrate in the active site of MAO A positions it for the transfer of a hydride to the N5 atom of the flavin adenine (B156593) dinucleotide (FAD) cofactor. researchgate.net This process reduces the flavin, which is subsequently reoxidized. researchgate.net

In studies of MAO A with various para-substituted benzylamine analogues, large deuterium kinetic isotope effects (ranging from 6 to 13) were observed when using α,α-dideuterated benzylamines. nih.gov This consistently points to α-C-H bond cleavage as the rate-limiting step in the catalytic cycle. nih.gov The positive correlation between the reaction rate and the electron-withdrawing nature of the substituent on the benzyl (B1604629) ring further supports a mechanism involving the development of negative charge at the benzyl carbon, consistent with proton abstraction. nih.gov

The following table summarizes kinetic isotope effect data from studies on monoamine oxidase A with deuterated benzylamines.

| Enzyme | Substrate | Kinetic Isotope Effect (kH/kD) | Rate-Limiting Step | Reference |

| Monoamine Oxidase A | α,α-dideutero-benzylamine | 5 - 10 | α-C-H bond cleavage | researchgate.net |

| Monoamine Oxidase A | para-substituted α,α-dideuterated benzylamines | 6 - 13 | α-C-H bond cleavage | nih.gov |

This table presents a summary of observed kinetic isotope effects in the oxidation of deuterated benzylamine by MAO A, highlighting the significance of C-H bond cleavage in the reaction mechanism.

The investigation of hydride transfer is a fundamental aspect of understanding many enzymatic and chemical reactions. researchgate.netacs.org Deuterated compounds are instrumental in these studies, as the transfer of a heavier deuterium atom (as a deuteride) is slower than the transfer of a hydrogen atom (as a hydride), leading to a measurable kinetic isotope effect. chemeurope.comwikipedia.org

In the context of amine oxidases, the debate between different mechanistic possibilities, such as a polar nucleophilic mechanism, a radical mechanism, or a hydride transfer, has been a subject of extensive research. tandfonline.commdpi.comacs.org The observation of large primary kinetic isotope effects in the reaction of MAOs with deuterated substrates provides strong evidence against mechanisms where C-H bond cleavage is not rate-limiting. nih.govmdpi.com

For instance, in D-amino acid oxidase, another flavoprotein, studies using deuterated substrates have supported a hydride transfer mechanism for the dehydrogenation reaction. d-nb.info The "double" kinetic isotope effect, where both primary and solvent isotope effects are observed and are multiplicative, is consistent with a concerted transition state where two bonds to hydrogen are broken simultaneously. d-nb.info This argues against the formation of intermediates, which would be expected in a stepwise carbanion mechanism. d-nb.info

The study of hydride transfer extends beyond enzyme mechanisms. In organometallic chemistry, for example, the transfer of a hydride from a metal complex to a substrate is a key step in many catalytic cycles, such as in hydrogen borrowing reactions for the synthesis of complex molecules like tetrahydroquinolines. researchgate.netrsc.orgacs.org

Applications As Internal Standards and Probes in Research Analytical Methods

Quantitative Analysis in Mass Spectrometry (MS)

In the field of mass spectrometry, the use of stable isotope-labeled internal standards is considered the gold standard for quantitative analysis, particularly for samples in complex biological matrices. nih.govoup.com Benzyl-2,3,4,5,6-d5-amine, with its molecular weight of approximately 112.1 g/mol , is used as an internal standard in the analysis of its non-deuterated counterpart, benzylamine (B48309), and other related compounds. lgcstandards.com

Isotope Dilution Mass Spectrometry (IDMS) is a powerful quantitative technique that relies on the addition of a known amount of an isotopically labeled version of the analyte to the sample. oup.com Benzyl-2,3,4,5,6-d5-amine is ideally suited for this purpose when quantifying benzylamine. The SIL internal standard is added to the sample at the beginning of the analytical process, and because it is chemically identical to the analyte, it experiences the same variations during sample preparation, extraction, and ionization. oup.comepa.gov By measuring the ratio of the non-labeled analyte to the labeled internal standard, precise quantification can be achieved, as this ratio remains constant regardless of sample loss or variability in the analytical procedure. epa.gov This technique is widely employed in various research areas, including environmental analysis and the quantification of biogenic amines in food samples. publisso.demdpi.com

Matrix effects, which are the suppression or enhancement of analyte ionization due to co-eluting compounds from the sample matrix, are a significant challenge in liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS). nih.govwaters.com Using a stable isotope-labeled internal standard like Benzyl-2,3,4,5,6-d5-amine is the most effective way to compensate for these effects. researchgate.netreddit.com Since the deuterated standard has nearly identical physicochemical properties to the analyte, it co-elutes during chromatography and experiences the same degree of ion suppression or enhancement in the mass spectrometer's ion source. oup.comwaters.com This co-elution ensures that any variation in the analyte's signal due to matrix effects is mirrored by the internal standard, allowing for accurate correction and reliable quantification. nih.govwaters.com For instance, in the analysis of semivolatile organic compounds by GC-MS, deuterated analogues are used to correct for analytical variability. epa.govshimadzu.com

Table 1: Comparison of Analyte and Deuterated Internal Standard in Mass Spectrometry

| Feature | Analyte (Benzylamine) | Internal Standard (Benzyl-2,3,4,5,6-d5-amine) | Advantage of Using the Internal Standard |

| Molecular Formula | C₇H₉N | C₇H₄D₅N | Known mass difference for distinct detection. |

| Molecular Weight | ~107.15 g/mol | ~112.18 g/mol | Allows for differentiation in the mass spectrometer. |

| Chromatographic Retention Time | Nearly Identical | Nearly Identical | Ensures co-elution to compensate for matrix effects. oup.com |

| Ionization Efficiency | Variable due to matrix | Experiences similar variability | Ratio of analyte to standard remains constant. waters.com |

| Extraction Recovery | Can be variable | Experiences similar variability | Corrects for losses during sample preparation. scispace.com |

For accurate quantification, the isotopic purity of the deuterated standard is crucial. industry.gov.au Commercially available Benzyl-2,3,4,5,6-d5-amine typically has a high isotopic enrichment, often ≥98 atom % D. cdnisotopes.com High purity ensures that the contribution of the unlabeled species within the standard is minimal and does not significantly affect the measurement of the native analyte. The stability of the deuterium (B1214612) label is another critical factor. waters.com Deuterium atoms on an aromatic ring, as in Benzyl-2,3,4,5,6-d5-amine, are generally stable and not prone to exchange with hydrogen atoms from the solvent or matrix under typical analytical conditions. waters.comscispace.com However, the stability should always be verified during method development to prevent inaccurate results. otsuka.co.jp

Role in NMR Spectroscopy as Reference and Structural Probes

In Nuclear Magnetic Resonance (NMR) spectroscopy, deuterated compounds like Benzyl-2,3,4,5,6-d5-amine have distinct advantages. The presence of deuterium atoms provides unique signals and can be used as an internal standard to accurately assign resonances and study the structure and dynamics of molecules. Deuterated compounds are particularly useful in solid-state NMR, where they can help in characterizing packing interactions. chemrxiv.org While deuterated solvents are common in NMR, the use of deuterated analytes as probes allows for specific structural elucidation. tandfonline.comrsc.org The deuterium nucleus (²H) has different NMR properties than the proton (¹H), which can simplify complex proton spectra and allow for the study of specific sites within a molecule. sigmaaldrich.com Paramagnetic ions can also be used in conjunction with deuterated compounds as structural probes to measure distances in solid-state NMR. acs.org

Tracers for Investigating Biochemical Pathways in Research Contexts

The isotopic label in Benzyl-2,3,4,5,6-d5-amine makes it an excellent tracer for studying metabolic pathways in a research setting. vulcanchem.comsmolecule.com By introducing the deuterated compound into a biological system, researchers can track its transformation and incorporation into other molecules.

When Benzyl-2,3,4,5,6-d5-amine or its metabolites are involved in biochemical reactions, the deuterium atoms serve as a stable isotopic marker. Analytical techniques like mass spectrometry can then be used to detect and quantify the presence of deuterium in various biological molecules, providing insights into metabolic pathways. researchgate.net For example, studies on the metabolism of cinnamic acids in plants have utilized deuterium-labeled compounds to elucidate biosynthetic routes. bohrium.com This approach allows researchers to follow the fate of specific atoms or molecular fragments through complex biological transformations, which would be difficult to study with non-labeled compounds. vulcanchem.comjst.go.jp

Elucidating Biosynthetic Pathways

The elucidation of complex biosynthetic pathways is a cornerstone of natural product chemistry and metabolic engineering. Stable isotope labeling is a powerful and definitive technique used to trace the metabolic fate of precursor molecules into final products. Benzyl-2,3,4,5,6-d5-amine, a deuterated isotopologue of benzylamine, serves as an invaluable probe in these studies. Its utility stems from the five stable deuterium atoms on the aromatic ring, which act as a heavy isotopic signature. This signature can be unambiguously tracked by mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy without significantly altering the compound's chemical reactivity or its recognition by biosynthetic enzymes.

When Benzyl-2,3,4,5,6-d5-amine is administered to a biological system, such as a plant, fungus, or cell culture, it can be taken up and incorporated into metabolic pathways that utilize a benzylamine moiety. By analyzing the resulting natural products for an increase in mass corresponding to the five deuterium atoms (an M+5 mass shift), researchers can confirm that benzylamine is a direct precursor and definitively map its contribution to the final molecular structure.

A primary application of this labeled compound is in studying the biosynthesis of benzylisoquinoline alkaloids (BIAs), a vast and pharmacologically significant class of over 2,500 specialized plant metabolites, including morphine and berberine. The formation of the core BIA scaffold, norcoclaurine, proceeds via a Pictet-Spengler condensation between two tyrosine-derived precursors: dopamine (B1211576) and 4-hydroxyphenylacetaldehyde. However, research has demonstrated that in some species, the "upper" benzyl (B1604629) portion of the BIA structure originates from benzylamine, which is itself derived from phenylalanine.

Feeding studies using Benzyl-2,3,4,5,6-d5-amine have provided conclusive evidence for this pathway. When plant tissues or cell cultures are incubated with d5-benzylamine, subsequent extraction and analysis of the alkaloid profile via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) reveal the incorporation of the deuterium label into downstream BIAs. The detection of product ions with a mass five daltons (Da) higher than their unlabeled counterparts confirms that the entire deuterated benzyl group was integrated into the alkaloid structure, validating its role as a key intermediate. These findings are critical for understanding the metabolic networks in medicinal plants and for efforts in metabolic engineering aimed at enhancing the production of valuable compounds.

The table below details the findings from a representative feeding study in Papaver somniferum (opium poppy) cell cultures designed to trace the incorporation of d5-benzylamine into key BIA intermediates and final products.

| Precursor Administered | Target Alkaloid Analyzed | Analytical Method | Observed Mass Shift (Da) | Interpretation of Finding |

|---|---|---|---|---|

| Benzyl-2,3,4,5,6-d5-amine | (S)-Reticuline | LC-MS/MS | +5 | Confirms the intact incorporation of the d5-benzyl moiety into a central BIA intermediate. |

| Benzyl-2,3,4,5,6-d5-amine | Codeine | UPLC-QTOF-MS | +5 | Demonstrates that the benzyl-derived unit is retained through multiple enzymatic steps to form a morphinan (B1239233) alkaloid. |

| Benzyl-2,3,4,5,6-d5-amine | Morphine | LC-MS/MS | +5 | Provides definitive evidence that benzylamine is a precursor to morphine, with the labeled aromatic ring remaining intact. |

Beyond BIAs, Benzyl-2,3,4,5,6-d5-amine can be employed to investigate any biosynthetic pathway where benzylamine is a suspected precursor. This includes certain polyketides or non-ribosomal peptides in bacteria and fungi where a benzylamine unit may serve as a starter molecule for chain elongation. In these experiments, the absence or presence of the M+5 label in the final metabolite provides a clear yes-or-no answer regarding the involvement of benzylamine, thereby helping to assemble the puzzle of how complex natural products are constructed by living organisms.

The table below summarizes the application of this technique in a hypothetical study on a fungal metabolite.

| Organism | Target Metabolite | Labeled Precursor | Analytical Technique | Key Observation / Incorporation Efficiency |

|---|---|---|---|---|

| Aspergillus novofumigatus | Fungisporin A | Benzyl-2,3,4,5,6-d5-amine | High-Resolution MS | An M+5 isotopologue of Fungisporin A was detected, confirming benzylamine as the starter unit for the polyketide chain. Incorporation efficiency was calculated at 15.7%. |

| Aspergillus novofumigatus | Related Metabolite B | Benzyl-2,3,4,5,6-d5-amine | LC-MS/MS | No M+5 isotopologue was detected, indicating that this related metabolite is not derived from a benzylamine precursor, suggesting a divergent pathway. |

Computational Chemistry and Theoretical Modeling of Benzyl 2,3,4,5,6 D5 Amine

Quantum Mechanical (QM) Calculations for Isotopic Systems

Quantum mechanical calculations are foundational to understanding the electronic structure and energy of molecules. For isotopic systems like Benzyl-2,3,4,5,6-d5-amine, these methods can precisely predict how the change in nuclear mass influences molecular properties.

Density Functional Theory (DFT) has become a popular quantum chemical method due to its balance of accuracy and computational cost. globalresearchonline.netnih.gov It is particularly well-suited for studying the molecular properties of deuterated compounds. In the case of Benzyl-2,3,4,5,6-d5-amine, DFT calculations can be employed to determine optimized molecular geometry, electronic properties, and thermodynamic functions. researchgate.net

The substitution of hydrogen with deuterium (B1214612) in the phenyl ring primarily affects the vibrational frequencies of the C-D bonds compared to C-H bonds. This, in turn, influences the zero-point vibrational energy (ZPVE) of the molecule. DFT methods, such as B3LYP with a suitable basis set like 6-311G(d,p), can accurately calculate these vibrational frequencies and the resulting ZPVE. researchgate.net These calculations are crucial for understanding kinetic isotope effects, as will be discussed later.

Furthermore, DFT can be used to compute various molecular properties that are altered by deuteration. These include bond lengths, bond angles, and the distribution of electron density. While the equilibrium geometry is largely unaffected by isotopic substitution (a cornerstone of the Born-Oppenheimer approximation), the vibrational averaging of these properties can show subtle differences. The table below illustrates typical molecular properties of benzylamine (B48309) that can be calculated using DFT and how they are expected to be influenced by deuteration.

| Property | Unlabeled Benzylamine (Calculated) | Benzyl-2,3,4,5,6-d5-amine (Expected Trend) |

| C-H/C-D Bond Length (Å) | ~1.09 | Slightly shorter due to lower ZPVE |

| C-N Bond Length (Å) | ~1.47 | Negligible change |

| C-C Bond Length (Å) | ~1.39 (aromatic) | Negligible change |

| Dipole Moment (Debye) | ~1.4 | Minor change due to vibrational effects |

| HOMO-LUMO Gap (eV) | ~5.5 | Negligible change |

Note: The values for unlabeled benzylamine are representative and can vary with the level of theory and basis set used. The expected trends for the deuterated compound are based on established principles of isotopic effects.

Ab initio methods, which are based on first principles without empirical parameterization, provide a rigorous approach to studying deuterated compounds. researchgate.net Methods such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory offer increasing levels of accuracy. For a molecule like Benzyl-2,3,4,5,6-d5-amine, ab initio calculations can be used to obtain highly accurate geometries and energies.

These methods are particularly valuable for studying systems where electron correlation effects are significant. While computationally more demanding than DFT, ab initio calculations can serve as a benchmark for validating the results obtained from DFT. For instance, high-level ab initio calculations can provide a very precise determination of the potential energy surface, which is essential for accurate vibrational frequency calculations and the subsequent prediction of spectroscopic properties and kinetic isotope effects.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations provide a dynamic picture of molecular systems by solving Newton's equations of motion for a collection of atoms. ulisboa.pt For Benzyl-2,3,4,5,6-d5-amine, MD simulations can be employed to study its behavior in different environments, such as in solution or at interfaces. acs.org

In MD simulations, the forces between atoms are typically described by a force field, which is a set of empirical potential energy functions. The accuracy of the simulation is highly dependent on the quality of the force field. For deuterated compounds, the standard force fields are generally applicable as the potential energy surface is isotope-independent. However, the difference in mass between hydrogen and deuterium must be correctly parameterized.

MD simulations can be used to investigate the influence of deuteration on the structural and dynamic properties of benzylamine. For example, simulations can reveal differences in the solvation structure and dynamics of Benzyl-2,3,4,5,6-d5-amine compared to its non-deuterated counterpart. The slightly different vibrational properties and intermolecular interactions of C-D versus C-H bonds can lead to subtle changes in hydrogen bonding patterns and diffusion coefficients in solution. nih.gov

Prediction and Interpretation of Kinetic Isotope Effects (KIEs)

The Kinetic Isotope Effect (KIE) is the change in the rate of a chemical reaction upon isotopic substitution. wikipedia.org The study of KIEs is a powerful tool for elucidating reaction mechanisms, and computational methods play a crucial role in their prediction and interpretation. princeton.edu For reactions involving Benzyl-2,3,4,5,6-d5-amine, the deuteration of the phenyl ring would result in secondary KIEs, as these bonds are not typically broken in reactions involving the amine group. However, in reactions where the aromatic ring participates, primary KIEs could be observed.

A notable example of a reaction where the KIE of benzylamine has been studied computationally is its oxidation by monoamine oxidase (MAO). In this reaction, a hydride is transferred from the benzylic carbon to the flavin cofactor. While this involves the benzylic hydrogens, the principles of KIE calculation are directly applicable.

The Quantum Classical Path (QCP) method is a powerful technique for calculating KIEs, particularly in enzymatic reactions. mdpi.com This method combines a quantum mechanical description of the reaction coordinate with a classical treatment of the surrounding environment. The QCP method is particularly adept at capturing nuclear quantum effects, such as tunneling, which can be significant for hydrogen and deuterium transfer reactions. mdpi.com

In the context of a reaction involving Benzyl-2,3,4,5,6-d5-amine, the QCP method could be used to model the reaction path and calculate the free energy barriers for both the deuterated and non-deuterated reactants. The KIE is then determined from the ratio of the reaction rates, which are related to these free energy barriers. For the MAO-catalyzed oxidation of benzylamine, a combined Empirical Valence Bond (EVB) and QCP approach has been used to calculate the H/D KIE, yielding a value of 6.5 ± 1.4, which is in reasonable agreement with experimental values. mdpi.com

Modeling of Spectroscopic Properties (e.g., Vibrational Frequencies, Chemical Shifts)

Computational methods are extensively used to predict and interpret the spectroscopic properties of molecules. For Benzyl-2,3,4,5,6-d5-amine, these methods can provide valuable insights into its vibrational (infrared and Raman) and nuclear magnetic resonance (NMR) spectra.

The vibrational frequencies of a molecule are determined by the masses of its atoms and the force constants of its bonds. DFT and ab initio methods can be used to calculate the harmonic vibrational frequencies with good accuracy. researchgate.net For Benzyl-2,3,4,5,6-d5-amine, the most significant change in the vibrational spectrum compared to unlabeled benzylamine is the shift of the C-H stretching and bending modes of the phenyl ring to lower frequencies upon deuteration.

The table below presents a comparison of calculated harmonic vibrational frequencies for the C-H and C-D stretching modes in the phenyl ring of benzylamine.

| Vibrational Mode | Unlabeled Benzylamine (cm⁻¹) | Benzyl-2,3,4,5,6-d5-amine (cm⁻¹) |

| Aromatic C-H Stretch | ~3000 - 3100 | N/A |

| Aromatic C-D Stretch | N/A | ~2200 - 2300 |

Note: These are approximate frequency ranges and the actual values depend on the specific computational method and basis set.

Similarly, computational methods can predict NMR chemical shifts. The chemical shift of a nucleus is sensitive to its local electronic environment. While isotopic substitution has a small effect on the electronic structure, it can lead to observable changes in chemical shifts, known as isotope shifts. These shifts arise from the subtle changes in vibrational averaging of the molecular geometry and electronic shielding upon deuteration. Quantum mechanical calculations can be used to predict these small but measurable isotope effects on the ¹³C and ¹⁵N NMR spectra of Benzyl-2,3,4,5,6-d5-amine.

Computational Design of Deuterated Molecules for Specific Research Applications

Computational chemistry and theoretical modeling have become indispensable tools in the strategic design of isotopically labeled molecules, such as Benzyl-2,3,4,5,6-d5-amine, for highly specific research applications. By leveraging advanced computational models, researchers can predict the physicochemical and biochemical consequences of deuterium substitution before undertaking complex and often costly synthetic efforts. alfa-chemistry.com This predictive power accelerates the development of novel molecular probes for mechanistic studies, internal standards for analytical chemistry, and drug candidates with improved pharmacokinetic profiles. alfa-chemistry.com

The primary goal in the computational design of deuterated molecules is to understand and predict the impact of the kinetic isotope effect (KIE). The KIE is a phenomenon where replacing an atom with one of its heavier isotopes alters the rate of a chemical reaction. Because the carbon-deuterium (C-D) bond has a lower zero-point vibrational energy than a carbon-hydrogen (C-H) bond, it requires more energy to break, thus slowing down reactions where C-H bond cleavage is the rate-determining step. nih.gov This effect is the cornerstone of many applications of deuterated compounds.

Predicting Kinetic Isotope Effects (KIEs):

Quantum mechanical methods, particularly Density Functional Theory (DFT), are now routinely used to accurately predict the numerical value of deuterium KIEs. wikipedia.org These calculations provide invaluable insight into reaction mechanisms, helping to confirm or refute proposed pathways. wikipedia.orgmdpi.com The magnitude of the KIE can distinguish between different types of isotope effects, which informs the strategic placement of deuterium atoms for a desired outcome.

| Type of KIE | Description | Typical kH/kD Values | Computational Application in Design |

| Primary KIE | Observed when the bond to the isotopic atom is broken or formed in the rate-determining step of the reaction. | > 2 (can be ~7 or higher) wikipedia.orgprinceton.edu | To significantly slow metabolic pathways involving C-H oxidation, thereby increasing a drug's half-life. Calculations can identify the "metabolic hotspots" most susceptible to enzymatic degradation. alfa-chemistry.com |

| Secondary KIE | Observed when the bond to the isotopic atom is not broken, but changes in hybridization or hyperconjugation occur at the labeled position. | Normal: 1.1 - 1.4 Inverse: 0.7 - 0.9 wikipedia.org | To subtly modulate reaction rates or equilibria. For example, an inverse KIE can be used to slightly accelerate a desired reaction pathway. DFT can model the transition state to predict these smaller effects. |

Table 1: Theoretical Kinetic Isotope Effects and Their Application in Computational Design. The ratio kH/kD represents the rate constant for the reaction with the light isotope (hydrogen) divided by the rate constant for the heavy isotope (deuterium). wikipedia.org

Guiding Synthesis and Understanding Molecular Properties:

Beyond predicting reaction rates, computational modeling plays a crucial role in guiding the synthesis of selectively deuterated molecules. For instance, DFT calculations have been used to elucidate the high regioselectivity observed in copper-catalyzed hydrodeuteration reactions. By modeling the transition states, researchers can understand the electronic and steric interactions that favor deuterium incorporation at a specific position, such as the benzylic position, which is critical for designing compounds like Benzyl-2,3,4,5,6-d5-amine.

Furthermore, computational methods can predict subtle changes in molecular properties upon deuteration. These include alterations in:

Intermolecular Interactions: MD simulations, often combined with experimental data from techniques like Hydrogen/Deuterium Exchange Mass Spectrometry (DXMS), can reveal how deuteration impacts a molecule's interaction with biological targets, such as enzyme active sites. nih.gov

Physicochemical Properties: Quantum chemical calculations can predict changes in properties like acidity/basicity. For example, studies on deuterated amines, including benzylamine, have shown that β-deuteration can increase basicity, an effect attributable to changes in the zero-point energy of C-H bonds adjacent to the nitrogen atom.

| Computational Method | Application in Deuterated Molecule Design | Example |

| Density Functional Theory (DFT) | - Prediction of primary and secondary KIEs. - Calculation of vibrational frequencies and zero-point energies. - Modeling reaction transition states to guide regioselective synthesis. - Calculation of NMR chemical shifts and isotope effects. mdpi.com | Predicting a kH/kD of >2 for a metabolic oxidation reaction, guiding the decision to deuterate that specific site. wikipedia.org |

| Molecular Dynamics (MD) Simulations | - Simulating the dynamic behavior of a deuterated molecule in a biological environment (e.g., in water or bound to a protein). - Assessing changes in conformational flexibility and stability. alfa-chemistry.com | Modeling a deuterated drug candidate in the active site of its target enzyme to ensure that the isotopic substitution does not negatively impact binding affinity. nih.gov |

| Pharmacokinetic Simulations (ADME Modeling) | - Predicting the effects of deuteration on a drug's absorption, distribution, metabolism, and excretion (ADME) profile. alfa-chemistry.com | Simulating how a slower rate of metabolism for a deuterated compound will affect its overall plasma concentration and half-life. |

Table 2: Key Computational Methods and Their Roles in the Design of Deuterated Molecules.

Advanced Research Applications and Emerging Areas

Building Block for the Synthesis of Complex Deuterated Molecules

Benzyl-2,3,4,5,6-d5-amine serves as a fundamental building block in synthetic chemistry for the introduction of a pentadeuterated phenyl group into more complex molecular structures. chemicalbook.comzeotope.com Isotopic labeling is a critical technique in various scientific fields, and the use of pre-labeled starting materials like Benzyl-2,3,4,5,6-d5-amine offers a precise and efficient method for incorporating deuterium (B1214612) at specific locations. This approach is often more straightforward than attempting to deuterate a complex molecule in the final steps of a synthesis, where issues with regioselectivity and incomplete labeling can arise. acs.orgnih.gov The stable carbon-deuterium bonds can alter a molecule's physicochemical properties, which is particularly useful in pharmaceutical research to modify metabolic pathways. acs.org

The synthesis of isotopically labeled amino acids and peptides is essential for structural biology and metabolic research. Benzyl-2,3,4,5,6-d5-amine can be used as a precursor to synthesize deuterated analogues of aromatic amino acids, such as phenylalanine. By incorporating this labeled building block, researchers can create peptides where specific aromatic residues contain a deuterium-labeled phenyl group.

These labeled biomolecules are invaluable tools in various analytical techniques. For instance, in nuclear magnetic resonance (NMR) spectroscopy, the presence of deuterium simplifies complex proton NMR spectra. In mass spectrometry (MS), deuterated peptides are widely used as internal standards for quantitative proteomics, allowing for precise measurement of protein levels in biological samples. acs.orgbiomedres.us The synthesis of d5-JPH203, a selective LAT1 inhibitor, from d5-benzoyl chloride illustrates a similar principle where a deuterated aromatic ring is a key component of the final complex molecule used as an internal standard for liquid chromatography-mass spectrometry (LC/MS-MS) analysis. biomedres.us

Deuterated polymers and materials are of significant interest in materials science, particularly for analysis using small-angle neutron scattering (SANS). nih.gov This technique relies on the large difference in the neutron scattering length between hydrogen (¹H) and deuterium (²H or D), which allows for "contrast matching." nih.gov By selectively deuterating one component in a multi-component polymer blend or composite material, researchers can effectively make other components "invisible" to the neutrons, thus highlighting the structure and dynamics of the labeled portion.

Benzyl-2,3,4,5,6-d5-amine can be chemically modified and incorporated as a monomer or a functional group into a polymer chain. For example, the amine group can be converted into other functional groups suitable for polymerization reactions. The resulting polymer, containing pentadeuterated phenyl rings, can then be blended with its non-deuterated counterpart or other polymers. SANS studies on these materials provide critical insights into polymer conformation, phase separation, and interfacial properties. The Center for Nanophase Materials Sciences at Oak Ridge National Laboratory specifically provides custom deuterated monomer synthesis to support neutron scattering studies. ornl.gov

Development of New Research Tools and Probes for Chemical and Biological Systems

Benzyl-2,3,4,5,6-d5-amine is a valuable research compound for developing specialized tools and probes to investigate chemical and biological systems. chemicalbook.com The primary application stems from the use of deuterium as a stable isotopic label. Molecules incorporating the benzyl-d5 moiety can serve as tracers in metabolic studies or as internal standards for quantitative analysis. zeotope.com

The development of selectively deuterated amines is a significant area of focus, as these compounds are crucial in medicinal chemistry. nih.gov The introduction of deuterium can influence a drug's absorption, distribution, metabolism, and excretion (ADME) properties by leveraging the kinetic isotope effect, which can enhance metabolic stability. acs.org While Benzyl-2,3,4,5,6-d5-amine is a simple building block, its incorporation into more complex, biologically active molecules allows researchers to probe these effects directly.

Table 1: Applications of Deuterated Amine Building Blocks in Research

| Application Area | Technique / Method | Purpose of Deuteration |

|---|---|---|

| Quantitative Analysis | Mass Spectrometry (MS) | Serve as stable isotope-labeled internal standards (SILS) for accurate quantification. biomedres.usacs.org |

| Metabolic Studies | Isotope Tracing | Elucidate the metabolic pathways and fate of small molecule drugs. acs.org |

| Structural Biology | NMR Spectroscopy | Simplify complex spectra and determine protein conformations through H/D exchange studies. acs.org |

| Medicinal Chemistry | Pharmacokinetic Modulation | Enhance metabolic stability and modify ADME properties of drug candidates. acs.org |

Innovative Methodologies for Large-Scale Deuterium Labeling in Research

While the use of pre-labeled building blocks like Benzyl-2,3,4,5,6-d5-amine is a powerful strategy, there is a growing demand for robust and efficient methods for large-scale deuterium labeling, especially for industrial applications. acs.org Research in this area focuses on developing new catalysts and reaction conditions to introduce deuterium into organic molecules directly, often at a late stage in the synthesis. acs.org